molecular formula C20H10F6N2O B2805159 2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-65-1

2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2805159
CAS No.: 338964-65-1
M. Wt: 408.303
InChI Key: RZGOPYOWALBCAG-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]-5-[3-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile is a sophisticated chemical scaffold designed for research and development in the agrochemical and pharmaceutical industries. Its structure incorporates two key motifs: a bi-aryl pyridine core and multiple trifluoromethyl (CF3) groups. The presence of these CF3 groups is a well-established strategy in modern chemistry to enhance the biological activity and physicochemical properties of lead compounds . The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . This compound is of significant interest for discovering new agrochemicals. Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in crop protection, constituting the active ingredient in over 20 approved pesticides . These compounds are found in various herbicides, insecticides, and fungicides. For instance, TFMP-based chemicals like fluazifop-butyl (herbicide) and fluopyram (fungicide) function by targeting specific enzymes or biochemical pathways in pests and fungi, leading to highly effective crop protection . Researchers can leverage this reagent as a key intermediate to develop novel agents with similar or novel modes of action. In pharmaceutical research, the TFMP moiety is increasingly valuable. Approximately 20% of all fluorine-containing pharmaceuticals feature a trifluoromethyl group . The unique properties of the CF3 group help fine-tune drug candidates' potency, selectivity, and pharmacokinetic profiles . This compound serves as a critical building block for synthesizing molecules that can interact with a range of biological targets, potentially leading to new therapies for conditions such as cancer and viral infections, following the precedent of approved TFMP-based drugs like the antiviral tipranavir . This product is intended for research use only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, personal, or veterinary use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2O/c21-19(22,23)15-4-1-3-12(8-15)14-7-13(10-27)18(28-11-14)29-17-6-2-5-16(9-17)20(24,25)26/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGOPYOWALBCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Configuration and Electronic Effects

The compound is distinguished by its meta-positioned trifluoromethyl groups on both the phenoxy and phenyl substituents. Key comparisons include:

Compound Name Molecular Formula Substituent Positions Functional Groups Key Properties
Target Compound C₂₀H₁₁F₆N₂O 2-phenoxy (meta-CF₃), 5-phenyl (meta-CF₃) Pyridine, Carbonitrile High lipophilicity, dual electron-withdrawing groups
2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile (LD-2559) C₁₃H₇F₃N₂O 2-phenoxy (meta-CF₃) Pyridine, Carbonitrile Single CF₃ group; lower steric hindrance
5-(3-Trifluoromethylphenyl)nicotinic acid (YA-7777) C₁₃H₈F₃NO₂ 5-phenyl (meta-CF₃) Pyridine, Carboxylic acid Acidic group enhances water solubility
5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine-3-carbonitrile C₂₀H₁₁F₆N₂S 2-sulfanyl (meta-CF₃), 5-phenyl (meta-CF₃) Pyridine, Sulfanyl, Carbonitrile Sulfanyl group increases electron density vs. phenoxy

Analysis :

  • Steric Impact : The bulkier 5-phenyl substituent in the target compound may reduce rotational freedom compared to YA-7777, which has a smaller carboxylic acid group.
  • Functional Group Influence: Replacing phenoxy with sulfanyl (as in ) introduces a polarizable sulfur atom, altering binding affinity in enzyme inhibition studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[3-(Trifluoromethyl)phenoxy]-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Utilize halogenation and trifluoromethylation reactions, as described for structurally similar pyridinecarbonitriles. Key intermediates (e.g., 5-halo-6-trifluoromethylpyridine-3-carbonitriles) can be synthesized via Pd-catalyzed cross-coupling or radical-mediated trifluoromethylation .
  • Step 2 : Optimize reaction parameters:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates .
  • Catalysts : Employ Cu(I) or Pd(0) catalysts for efficient C–O bond formation between phenoxy and pyridine moieties .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions and trifluoromethyl group integration .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z for C21H11F6N2O\text{C}_{21}\text{H}_{11}\text{F}_6\text{N}_2\text{O}: ~442.08) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase (retention time ~8–10 min under gradient conditions) .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Methodological Answer :

  • Solubility Testing : Dissolve 10 mg in 1 mL of solvents (e.g., DMSO, THF, methanol) under sonication. Record solubility as:
SolventSolubility (mg/mL)
DMSO>50
THF~20
Methanol<5
  • Stability : Store at –20°C in anhydrous DMSO. Monitor degradation via HPLC over 30 days; <5% decomposition under inert atmosphere .

Advanced Research Questions

Q. How does the electronic effect of the dual trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring. Trifluoromethyl groups act as strong electron-withdrawing groups, activating the 3-carbonitrile position for nucleophilic substitution .
  • Experimental Validation : Compare reaction rates of the compound with non-fluorinated analogs in Suzuki-Miyaura couplings. Observe 2–3× faster kinetics due to enhanced electrophilicity .

Q. What strategies can be employed to study the compound’s potential as a kinase inhibitor in medicinal chemistry?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR or JAK2). The pyridine-carbonitrile scaffold shows high affinity for hydrophobic active sites .
  • In Vitro Assays : Test inhibitory activity (IC50_{50}) against recombinant kinases. Use fluorescence polarization assays with ATP-competitive probes .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compile IC50_{50} values from peer-reviewed studies (e.g., PubChem, PubMed) and normalize data using standardized assay conditions (e.g., cell line: HEK293, ATP concentration: 1 mM) .
  • Dose-Response Validation : Repeat conflicting assays with controlled variables (pH, temperature) to identify outliers. Use ANOVA to assess significance (p < 0.05) .

Q. What methodologies are recommended for assessing the compound’s photostability under UV light for material science applications?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Expose 1 mM solution (in acetonitrile) to 254 nm UV light. Monitor absorbance at λmax (e.g., 320 nm) every 15 minutes. Degradation >10% after 2 hours indicates poor photostability .
  • Mass Spectrometry : Identify photodegradation products (e.g., hydroxylated or demethylated derivatives) via LC-MS/MS .

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